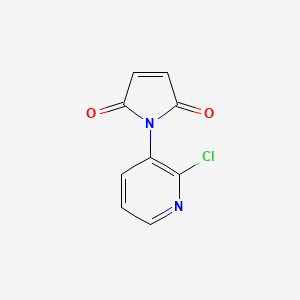

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a five-membered nitrogen heterocycle with reactive carbonyl groups. This class of compounds is known for its significant chemical stability and reactivity, making it a valuable scaffold in the synthesis of biologically active substances. The presence of a chloro-pyridyl substituent suggests potential for increased reactivity and interaction with other chemical entities due to the electron-withdrawing nature of the chlorine atom and the aromatic pyridine ring.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, such as those mentioned in the provided papers, typically involves the formation of the pyrrole ring followed by functionalization at the appropriate positions. While the exact synthesis of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar compounds have been synthesized through multi-component reactions involving acylpyruvic acid ethers, aromatic aldehydes, and amino acids in solvents like dioxane . The structure of these compounds is usually confirmed using spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a conjugated system that includes the pyrrole ring and the carbonyl groups. This conjugation contributes to the stability of the molecule and its electronic properties. The chloro-pyridyl group in 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione would add to this conjugated system, potentially affecting the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the highly reactive carbonyl group. They can react with nucleophilic reagents, leading to the formation of condensed systems and various biologically active substances . The presence of the chloro-pyridyl group could influence these reactions by altering the electron density and reactivity of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The conjugated system and the presence of electronegative substituents like chlorine can affect properties such as reduction potentials and electron acceptor capabilities . These compounds can also exhibit different forms, such as the enol form, which can be confirmed by spectroscopic data and chemical reactions with specific reagents . The adsorption and interaction of these molecules with metal surfaces, as seen in corrosion inhibition studies, are indicative of their surface-active properties and potential applications in material science .

Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry

- Summary of the Application : The compound “2-chloro-3-pyridyl” has been used in the synthesis of 3-substituted bis-isoxazole ethers via a 1,3-dipolar cycloaddition reaction . Isoxazole is a five-membered heterocyclic moiety found in many commercially available drugs and biologically active synthetic molecules .

- Methods of Application : The synthesis was carried out under microwave radiation. The reactive regioselectivity was improved by changing mainly the solvent and acid-binding agent . The compounds were synthesized in 31–92% yields and were characterized by FT-IR, HRMS, 1H and 13C NMR spectroscopy .

- Results or Outcomes : The synthesized compounds belonged to the triclinic system, and their regioselectivity depended on the solvent and acid-binding agent . The merits of this method include environmentally friendly, efficient, simple operation, and higher regional selectivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on the human body. As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Orientations Futures

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent for chemical synthesis, future research could explore its utility in various reactions.

Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, more specific information would be needed.

Propriétés

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJPDZQLVCNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381733 |

Source

|

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

CAS RN |

278610-39-2 |

Source

|

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.